Ethyl bicyclo[4.1.0]heptane-7-carboxylate
Description
Ethyl bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic ester with a norbornane-like framework. Its structure comprises a seven-membered bicyclo[4.1.0]heptane system with an ethyl ester substituent at the 7-position. The compound is synthesized via the addition of ethyl diazoacetate to cycloalkenes, followed by cyclopropanation . Key spectral data include an infrared (IR) carbonyl (C=O) stretch at 1670 cm⁻¹ and nuclear magnetic resonance (NMR) signals consistent with cyclopropane ring protons (δ 1.0–2.2 ppm) and ethyl groups (δ 0.98 ppm for CH3 and 2.48 ppm for CH2) . Elemental analysis matches the molecular formula C₁₀H₁₆O₂ (calculated: C 78.89%, H 10.59%; found: C 78.93%, H 10.56%) .
Properties
IUPAC Name |
ethyl bicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMMSWMOEFGELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297317 | |
| Record name | ethyl bicyclo[4.1.0]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52917-64-3 | |
| Record name | NSC115513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl bicyclo[4.1.0]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclopropanation of a suitable precursor, such as cyclohexene, followed by esterification. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert cyclohexene into bicyclo[4.1.0]heptane . The resulting compound can then be esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl bicyclo[4.1.0]heptane-7-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Variation in Ester Substituents
Methyl Bicyclo[4.1.0]heptane-7-carboxylate
- Molecular Formula : C₉H₁₄O₂ (MW 154.21) .
- Key Differences : Replacing the ethyl group with a methyl ester reduces molecular weight and alters physical properties. Predicted properties include a density of 1.089 g/cm³ and boiling point of 234.1°C .
- Applications : Used as a building block in organic synthesis, though spectral data are less documented compared to the ethyl analog .
This compound
Functional Group Modifications
Ethyl (1a,6a,7a)-2-Oxo-bicyclo[4.1.0]heptane-7-carboxylate
Ethyl 3-Azabicyclo[4.1.0]heptane-7-carboxylate
Ring System Variations
Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
Bicyclo[5.1.0]hexane-exo-6-carboxylic Acid Derivatives
Substituent Additions
Methyl 7-Phenylbicyclo[4.1.0]heptane-7-carboxylate
Biological Activity
Ethyl bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a bicyclic framework with a carboxylate functional group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is CHO, and it has a molecular weight of approximately 170.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and biochemical pathways:
- Enzyme Interactions : This compound can interact with hydrolases and oxidoreductases, leading to metabolic transformations that enhance or modify its biological activity.
- Hydrolysis : Under aqueous conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.
- Competitive Inhibition : this compound may act as a competitive inhibitor for certain enzymes, blocking substrate access to active sites.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that similar bicyclic compounds have shown antimicrobial activity against various pathogens, indicating potential for further investigation into the antimicrobial efficacy of this compound.
- Anti-inflammatory Effects : Some derivatives of bicyclic compounds have been reported to exhibit anti-inflammatory properties, suggesting that this compound may have similar effects through modulation of inflammatory pathways.
Case Study 1: Enzyme Interaction Analysis
A study investigated the interaction of this compound with various hydrolases in vitro. The results indicated that the compound inhibited enzyme activity in a dose-dependent manner, suggesting potential applications in regulating enzymatic pathways involved in metabolic disorders.
Case Study 2: Antimicrobial Activity Evaluation
In another study, derivatives of bicyclic compounds were tested against a panel of bacterial strains. The findings revealed that some derivatives exhibited significant antimicrobial activity, prompting further exploration into the structure-activity relationship (SAR) of this compound.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHO | Bicyclic structure with carboxylate group |
| Mthis compound | CHO | Methyl ester instead of ethyl; different properties |
| Bicyclo[3.3.0]octane | CH | Different ring size; less sterically hindered |
This table highlights how the structural variations influence biological reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
